molecular formula C18H15ClN6O B3730775 2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B3730775
M. Wt: 366.8 g/mol
InChI Key: NNDKDCBVZGAYIG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic core structure (pyrimidine + triazine). The substitution pattern includes a 4-chloroanilino group at position 2, a methyl group at position 8, and a 3-pyridyl moiety at position 2. These substituents likely influence its electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

2-(4-chloroanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-11-9-15(26)25-16(12-3-2-8-20-10-12)23-17(24-18(25)21-11)22-14-6-4-13(19)5-7-14/h2-10,16H,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDKDCBVZGAYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through several synthetic routes. One common method involves the reaction of pyrimidinylguanidines with corresponding aldehydes to form the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . The reaction conditions typically involve the use of solvents such as dichloromethane or 1,4-dioxane, and the presence of catalysts like AlCl3 . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents on the anilino group, aryl rings, or pyrimidine/triazine core. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name (Full IUPAC) Substituent at Position 2 Substituent at Position 4 Core Modification Hypothesized Impact
Target Compound : 2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-chloroanilino 3-pyridyl Pyrimido-triazinone Enhanced binding affinity due to electron-withdrawing Cl and polar pyridyl group.
2-(4-methoxyanilino)-8-methyl-4-(3-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-methoxyanilino 3-methylphenyl Pyrimido-triazinone Increased lipophilicity from methoxy and methyl groups; reduced polarity.
4-(3-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-methylanilino 3-methoxyphenyl Pyrimido-triazinone Electron-donating methoxy group may reduce metabolic stability.
4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-methylanilino 4-methoxyphenyl Pyrimido-triazinone Synergistic effects from para-substituents; potential for improved solubility.
3-chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one Thiophene-2-yl Chloro Pyrimido-[2,1-c]triazinone Thiophene introduces π-stacking potential; altered ring fusion impacts conformation.

Key Observations :

Solubility : The 3-pyridyl group introduces polarity, likely improving aqueous solubility relative to purely aromatic substituents (e.g., methylphenyl in ).

Bioactivity Trends: Pyrimido-triazinones with electron-deficient substituents (e.g., Cl, pyridyl) may exhibit stronger inhibition in kinase assays, as seen in related triazine derivatives .

Research Findings and Limitations

  • Synthetic Feasibility : The synthesis of such compounds typically involves multi-step heterocyclic annulation (e.g., via Scheme 4 in ), though yields and purity depend on substituent compatibility.
  • Pharmacological Data Gap: No direct cytotoxicity or target-binding data for the target compound are available in the provided evidence. However, analogs like those in –6 were evaluated in in vitro screens (e.g., microculture tetrazolium assays, as in ), suggesting a framework for future testing .
  • Structural Insights : Crystallographic studies using programs like SHELXL () could resolve conformational differences between analogs, aiding structure-activity relationship (SAR) analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Reactant of Route 2
2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

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